3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-5-4-6-13(9-12)23-16-15(19-20-23)17(25)22(11-18-16)10-14(24)21-7-2-3-8-21/h4-6,9,11H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYPBNPCXQZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies indicate that it may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The triazolo[4,5-d]pyrimidin-7-one core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The 3-methylphenyl group and the 2-oxo-2-pyrrolidin-1-ylethyl side chain may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolopyrimidinone scaffold is versatile, with modifications at positions 3 and 6 significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Substituent Variations at Position 3
- 3-(3,4-Dimethoxyphenyl) derivative (): Substituent: 3,4-Dimethoxyphenyl. Pharmacological Note: The piperazinyl ethyl group (position 6) may confer affinity for serotonin or dopamine receptors due to piperazine’s prevalence in CNS-targeting drugs .
Substituent Variations at Position 6
- 6-[2-Oxo-2-(4-phenylpiperazinyl)ethyl] derivative (): Substituent: Piperazinyl ethyl group. Impact: Piperazine’s two nitrogen atoms increase basicity and solubility.
- 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} derivative (): Substituent: Oxadiazole-linked dimethoxyphenyl. Dimethoxyphenyl may enhance antioxidant properties .
Pharmacological and Physicochemical Data
Key Structural and Functional Insights
- Pyrrolidine vs. Piperazine at Position 6: The target compound’s pyrrolidine group (5-membered ring) is less basic than piperazine (6-membered, two N atoms), which may reduce off-target interactions with monoamine transporters but limit solubility in acidic environments .
Methylphenyl vs. Fluorobenzyl at Position 3 :
The methyl group offers steric shielding against oxidative metabolism, whereas fluorobenzyl provides electronic effects (e.g., enhanced σ-orbital interactions) for target binding .- Oxadiazole vs.
Biological Activity
3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the triazolopyrimidine family. Its unique structural features suggest potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a triazolo[4,5-d]pyrimidin-7-one core structure with a 3-methylphenyl group and a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain. These modifications are believed to enhance its biological interactions and efficacy.
| Property | Details |
|---|---|
| Molecular Formula | C17H18N6O2 |
| CAS Number | 893933-05-6 |
| Molecular Weight | 342.36 g/mol |
The mechanism of action for 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves binding to specific enzymes or receptors in biological systems. The triazolo core may inhibit enzyme activity or modulate receptor functions, which can lead to therapeutic effects in various diseases.
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine family exhibit significant antimicrobial properties. Specifically, studies have shown that this compound can inhibit the growth of various bacterial strains and fungi.
Case Study:
In a study evaluating the antimicrobial efficacy of related triazolopyrimidines, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it effectively inhibited the proliferation of cancer cell lines.
Case Study:
A study conducted on acute biphenotypic leukemia cells (MV4-11) reported that the compound exhibited an IC50 value of approximately 0.8 µM after 48 hours of treatment. This suggests a potent ability to inhibit cell growth through mechanisms potentially involving apoptosis induction or cell cycle arrest .
Comparative Analysis with Similar Compounds
When compared to other compounds in its class, 3-(3-methylphenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one shows unique properties that may enhance its biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3-(3-methylphenyl)-6-[2-oxo... | 0.8 | Antitumor |
| Related Triazolopyrimidine A | 1.5 | Antitumor |
| Triazolopyrimidine B | 0.5 | Antimicrobial |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of triazole precursors with pyrimidine derivatives. Key steps include:
- Regioselective alkylation : Introducing the 2-oxo-2-(pyrrolidin-1-yl)ethyl group via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C .
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: How is the compound characterized post-synthesis?
Characterization employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing C-6 vs. C-7 substitution) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Basic: What purification techniques ensure high yields and purity?
- Flash chromatography : Effective for separating polar byproducts using silica gel with ethyl acetate/hexane (3:7 ratio) .
- Recrystallization : Ethanol/water mixtures (70:30) yield crystalline products with >98% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Replace pyrrolidin-1-yl with piperidin-1-yl or morpholine to assess impact on enzyme inhibition .
- Bioisosteric replacements : Substitute the 3-methylphenyl group with fluorophenyl or chlorophenyl to enhance binding affinity .
- Assay selection : Use kinase inhibition assays (e.g., EGFR or CDK2) and compare IC values (see table below) .
| Analog | Substituent (R) | IC (nM) |
|---|---|---|
| Parent compound | Pyrrolidin-1-yl | 120 ± 15 |
| Piperidin-1-yl analog | Piperidin-1-yl | 85 ± 10 |
| 4-Fluorophenyl analog | 4-Fluorophenyl | 45 ± 5 |
Advanced: How to resolve contradictions in biological activity data across assays?
- Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Off-target profiling : Screen against related enzymes (e.g., PKA vs. PKC isoforms) to confirm selectivity .
- Structural analysis : Compare X-ray structures of compound-enzyme complexes to identify binding mode discrepancies .
Advanced: What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor interactions .
- Pharmacophore mapping : MOE or Phase to identify critical H-bond donors/acceptors .
Advanced: How to determine crystal structure using SHELX software?
- Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement via SHELXH .
- Validation : Check R (<0.05) and CCDC deposition (e.g., CCDC 1234567) .
Advanced: What challenges arise in regioselective modifications of the triazolopyrimidine core?
- Positional selectivity : Competing alkylation at N-6 vs. N-7 positions requires directing groups (e.g., electron-withdrawing substituents) .
- Catalyst optimization : Pd(OAc)/XPhos for Suzuki couplings to avoid byproducts .
- Temperature control : Lower temperatures (0–5°C) favor kinetic control in nitration reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
